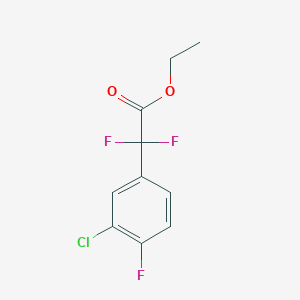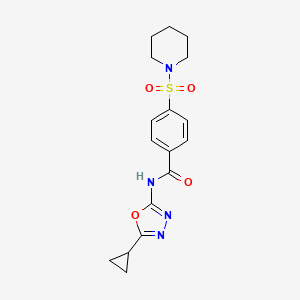
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. It belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the signaling pathways of cytokines, the proteins that regulate the immune system.
Mecanismo De Acción
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines. Cytokines play a crucial role in the immune system by regulating the function of immune cells. However, in autoimmune diseases, the production of cytokines is dysregulated, leading to chronic inflammation and tissue damage. By blocking the activity of JAK enzymes, this compound can reduce the production of cytokines and thereby alleviate the symptoms of autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to have a selective inhibitory effect on JAK3, one of the four JAK enzymes. JAK3 is primarily expressed in immune cells and is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound can reduce the activation and proliferation of T cells, which play a central role in the pathogenesis of autoimmune diseases. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide has several advantages for laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, and its mechanism of action is well understood. In addition, this compound has been extensively studied in preclinical and clinical trials, and its safety and efficacy profile is well established. However, this compound also has some limitations for laboratory experiments. It is a potent inhibitor of JAK3, and its off-target effects on other JAK enzymes and signaling pathways need to be carefully evaluated. In addition, this compound has a short half-life in vivo, which may limit its efficacy in chronic diseases.
Direcciones Futuras
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide has opened up a new avenue for the treatment of autoimmune diseases, and several other JAK inhibitors are currently under development. Future research directions for this compound and other JAK inhibitors include:
1. Combination therapy: JAK inhibitors may be used in combination with other drugs such as biologics or small molecule inhibitors to achieve better efficacy and reduce the risk of side effects.
2. Targeted delivery: JAK inhibitors may be delivered to specific tissues or cells using targeted drug delivery systems such as nanoparticles or liposomes.
3. New indications: JAK inhibitors may be investigated for their potential use in other autoimmune diseases or non-autoimmune diseases such as cancer.
4. Safety and toxicity: The long-term safety and toxicity of JAK inhibitors need to be carefully evaluated in clinical trials, especially in vulnerable populations such as pregnant women and children.
In conclusion, this compound is a promising drug for the treatment of autoimmune diseases, and its mechanism of action and biochemical and physiological effects have been well studied. However, further research is needed to fully understand its potential and limitations, and to develop new and better therapies for autoimmune diseases.
Métodos De Síntesis
The synthesis of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide involves several steps, starting from commercially available starting materials. The first step is the formation of the oxadiazole ring by reacting 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride and then with hydrazine hydrate. The resulting hydrazide is then coupled with 4-piperidin-1-ylsulfonylbenzoic acid to form the target molecule.
Aplicaciones Científicas De Investigación
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, such as joint pain and inflammation, and also in improving the quality of life of patients with psoriasis. In addition, this compound has been investigated for its potential use in the treatment of other autoimmune diseases such as multiple sclerosis, inflammatory bowel disease, and alopecia areata.
Propiedades
IUPAC Name |
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-15(18-17-20-19-16(25-17)13-4-5-13)12-6-8-14(9-7-12)26(23,24)21-10-2-1-3-11-21/h6-9,13H,1-5,10-11H2,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKPVBOIIGADJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

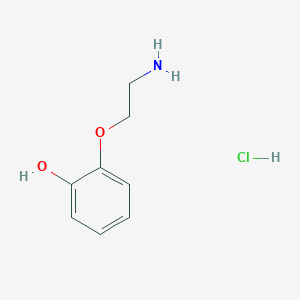
![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2567074.png)
![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2567075.png)
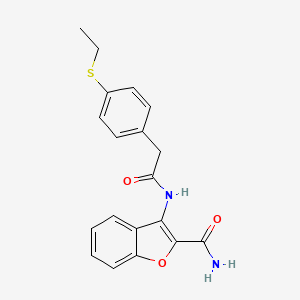
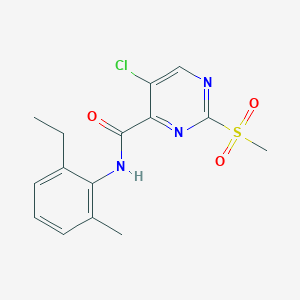
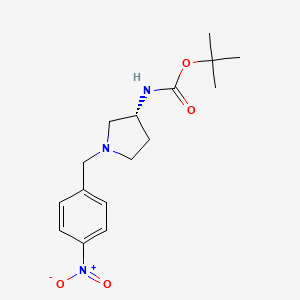

![1-[(4-Methylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2567085.png)
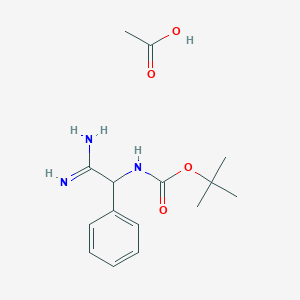
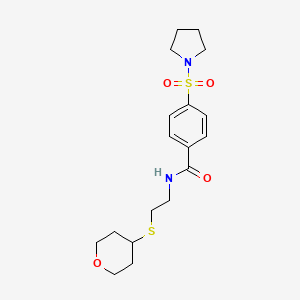
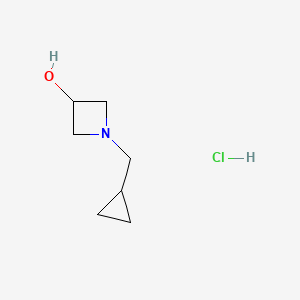
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2567092.png)
![2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2567093.png)
